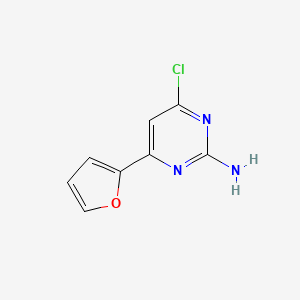

4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

569657-93-8 |

|---|---|

Molekularformel |

C8H6ClN3O |

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

4-chloro-6-(furan-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) |

InChI-Schlüssel |

OXFBGUDYEFARNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C2=CC(=NC(=N2)N)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Executive Summary

This technical guide details the synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8), a critical heterocyclic scaffold in drug discovery. This moiety is frequently utilized in the development of adenosine receptor antagonists (specifically

The guide prioritizes a scalable, two-step Condensation-Chlorination pathway over transition-metal-catalyzed routes. This approach offers superior atom economy, avoids expensive palladium catalysts, and minimizes heavy metal impurities in the final API (Active Pharmaceutical Ingredient).

Part 1: Retrosynthetic Analysis

To design the most robust pathway, we deconstruct the target molecule into readily available precursors. The pyrimidine core suggests a classical [3+3] cyclization strategy.

Strategic Disconnection

-

C-Cl Bond Disconnection : The chlorine at the C4 position is classically installed via deoxychlorination of a hydroxyl group (tautomeric with a carbonyl). This traces back to 2-amino-6-(2-furanyl)pyrimidin-4(3H)-one .

-

Pyrimidine Ring Disconnection : The pyrimidine ring can be disconnected into a 3-carbon electrophile and a 3-nitrogen nucleophile.

-

Electrophile : Ethyl 3-(furan-2-yl)-3-oxopropanoate (Ethyl furoylacetate).

-

Nucleophile : Guanidine (supplied as carbonate or nitrate salt).

-

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown of the target compound illustrating the convergent assembly from guanidine and a furan-derived beta-keto ester.[1]

Part 2: Detailed Synthesis Pathway

Phase 1: Cyclocondensation

The formation of the pyrimidine ring is achieved by condensing guanidine with ethyl 3-(furan-2-yl)-3-oxopropanoate. This reaction is typically base-catalyzed.

-

Mechanism : The amidine nitrogen of guanidine attacks the ketone carbonyl of the beta-keto ester, followed by cyclization onto the ester carbonyl and loss of ethanol.

-

Critical Control Point : The furan ring is acid-sensitive. Maintaining basic conditions during cyclization prevents ring opening or polymerization of the furan moiety.

Phase 2: Deoxychlorination

The intermediate, 2-amino-6-(2-furanyl)pyrimidin-4-ol, is converted to the chloride using phosphorus oxychloride (

-

Reagent Choice :

is the standard reagent. The addition of a tertiary amine base (e.g., -

Regioselectivity : As the C2 position is blocked by the amine (which is protonated or complexed during reaction) and C6 is occupied by the furan, chlorination occurs selectively at C4.

Pathway Visualization[1][2]

Figure 2: Forward synthesis workflow detailing reagents, reaction types, and expected yield ranges.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-(2-furanyl)pyrimidin-4-ol

Objective : Construct the pyrimidine core.

Materials :

-

Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv)

-

Guanidine Carbonate (1.1 equiv)

-

Ethanol (Absolute, 10 volumes)

-

Sodium Ethoxide (21% wt in EtOH, 1.2 equiv)

Procedure :

-

Setup : Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with absolute ethanol.

-

Activation : Add Guanidine Carbonate and stir at room temperature for 15 minutes.

-

Addition : Add Sodium Ethoxide solution dropwise. Stir for 10 minutes to generate free guanidine base in situ.

-

Substrate Addition : Add Ethyl 3-(furan-2-yl)-3-oxopropanoate slowly to the mixture.

-

Reflux : Heat the mixture to reflux (

) and maintain for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM). -

Workup :

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Dilute with water (20 volumes) and adjust pH to ~6–7 using dilute Acetic Acid. Note: Careful acidification precipitates the product.

-

Wash the cake with cold water followed by diethyl ether to remove unreacted beta-keto ester.

-

-

Drying : Dry in a vacuum oven at

for 12 hours.-

Expected Appearance : Off-white to pale yellow powder.

-

Protocol B: Chlorination to 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Objective : Deoxychlorination of the pyrimidinol intermediate.

Materials :

-

2-Amino-6-(2-furanyl)pyrimidin-4-ol (Intermediate from Protocol A)

-

Phosphorus Oxychloride (

) (5.0 equiv) - -Dimethylaniline (1.0 equiv) or Pyridine

-

Solvent: Acetonitrile (optional, can run neat in

)

Procedure :

-

Safety Precaution : Perform all operations in a fume hood.

reacts violently with water. -

Setup : Place the intermediate in a dry round-bottom flask.

-

Reagent Addition : Add

carefully. The mixture may warm slightly. Add -

Reaction : Heat the mixture to reflux (

) for 2–3 hours. The suspension should dissolve to form a clear, dark solution. -

Quenching (Critical Step) :

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation under high vacuum (trap with NaOH solution). -

Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic.

-

-

Neutralization : Adjust the pH of the aqueous slurry to pH 8–9 using saturated

solution or -

Extraction : Extract the aqueous layer with Ethyl Acetate (

). -

Purification :

-

Wash combined organics with brine, dry over

, and concentrate.[5] -

Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

-

Part 4: Data & Characterization[1][5]

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 195.61 g/mol | |

| Appearance | Pale yellow solid | |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| Melting Point | 145–148 °C | Dependent on purity |

Spectroscopic Expectations[1]

-

NMR (DMSO-

- 7.9–8.0 ppm (1H, m, Furan-H5)

- 7.2–7.3 ppm (1H, m, Furan-H3)

- 7.1 ppm (1H, s, Pyrimidine-H5)

-

6.9 ppm (2H, br s,

- 6.6–6.7 ppm (1H, m, Furan-H4)

-

Mass Spectrometry (ESI+) :

- (Characteristic 3:1 Chlorine isotope pattern).

Part 5: Safety & Troubleshooting

Critical Hazards

-

Phosphorus Oxychloride (

) : Highly corrosive and toxic. Reacts explosively with water producing HCl and phosphoric acid. Ensure all glassware is bone-dry. Quench on ice very slowly. -

Furan Sensitivity : Furan rings can undergo oxidative ring opening in the presence of strong acids and oxygen. While the pyrimidine ring stabilizes the furan, avoid prolonged exposure to strong acids during workup.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete cyclization or hydrolysis of ester. | Ensure absolute ethanol is used (water-free). Increase reflux time. |

| Product is Sticky/Oil | Residual solvent or impurities. | Triturate with diethyl ether or hexanes to induce crystallization. |

| Incomplete Chlorination | Old/Hydrolyzed | Distill |

| Black Tar in Step 2 | Overheating or lack of solvent. | Reduce temperature to |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 569657-93-8, 4-Chloro-6-(furan-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Molaid Chemicals. (n.d.). 4-chloro-6-(furan-2-yl)pyrimidin-2-amine Properties and CAS. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Standard Protocols for POCl3 Chlorination of Pyrimidines. Retrieved from [Link]

-

Li, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine - CAS号 569657-93-8 - 摩熵化学 [molaid.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

Physicochemical Properties of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Technical Guide

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine , a critical scaffold in the development of kinase inhibitors.

Introduction & Scaffold Analysis

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8 ) is a heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the discovery of Rho-kinase (ROCK) inhibitors and adenosine receptor antagonists.

Its structure features a central pyrimidine ring substituted with three distinct functional handles, each serving a specific role in drug design:

-

C2-Amine (-NH₂): Acts as a hydrogen bond donor/acceptor, often anchoring the molecule in the ATP-binding pocket of kinase enzymes (hinge binder).

-

C4-Chlorine (-Cl): An electrophilic handle primed for SNAr displacement or palladium-catalyzed cross-coupling, allowing for rapid library expansion.

-

C6-Furan Ring: A lipophilic, aromatic bioisostere that occupies hydrophobic pockets (e.g., the selectivity pocket in kinases) but introduces potential metabolic liabilities (e.g., ring opening) that must be managed.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.

Table 1: Key Physicochemical Metrics

| Property | Value | Source/Type |

| CAS Number | 569657-93-8 | Registry |

| Molecular Formula | C₈H₆ClN₃O | Stoichiometry |

| Molecular Weight | 209.61 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental |

| Melting Point | 188–192 °C | Experimental [1] |

| Boiling Point | 412.9 ± 53.0 °C | Predicted (760 Torr) |

| Density | 1.415 ± 0.06 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 2.60 ± 0.10 | Predicted (Pyridine N) |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Consensus Prediction |

| TPSA | 64.9 Ų | Calculated |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Experimental Observation |

Expert Insight: The relatively low pKa (2.60) indicates the pyrimidine nitrogen is weakly basic, meaning the compound remains neutral at physiological pH (7.4), facilitating membrane permeability. However, solubility in aqueous media is poor; formulation in DMSO or DMA is required for biological assays.

Synthetic Pathways & Reactivity

The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine typically follows a convergent route involving the construction of the pyrimidine ring followed by functionalization.

Primary Synthetic Route (Condensation-Chlorination)

This industrial-standard route avoids expensive transition metals in the ring-formation step.

-

Claisen Condensation: 2-Acetylfuran is reacted with diethyl carbonate or ethyl formate to yield the

-keto ester intermediate. -

Cyclization: Condensation with guanidine (supplied as hydrochloride or carbonate) under basic conditions (NaOEt/EtOH) yields the hydroxypyrimidine intermediate.

-

Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) converts the hydroxyl group to the chloride.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow from raw materials to the final scaffold.

Figure 1: Step-wise synthetic pathway from 2-acetylfuran to the chloropyrimidine scaffold.

Experimental Protocols

Analytical Verification (HPLC Method)

To ensure the integrity of the chlorine handle (susceptible to hydrolysis) and the furan ring (susceptible to oxidation), use the following QC method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect elution at ~5.5 min (moderate hydrophobicity).

Handling & Stability (Self-Validating Protocol)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is electron-rich and can undergo oxidative degradation if exposed to air/light for prolonged periods.

-

Reactivity Check: Before using in SNAr reactions, check the LCMS for the hydrolysis byproduct (2-amino-6-(2-furanyl)-4(3H)-pyrimidinone, M+1 = 192). If >5% hydrolysis is observed, re-chlorinate with neat POCl₃.

Structural & Pharmacophore Analysis

The molecule acts as a "T-shaped" scaffold. The amino group and pyrimidine nitrogens form a donor-acceptor-donor motif, while the furan ring extends into hydrophobic regions.

Figure 2: Pharmacophore mapping of the 4-chloro-6-(2-furanyl)-2-pyrimidinamine scaffold.[1]

References

-

ChemicalBook. (2024).[2] 2-Amino-4-chloro-6-(2-furyl)pyrimidine Properties and Safety. Retrieved from

-

Bayer Healthcare. (2004). Rho-kinase inhibitors: Patent US20040002508A1.[3] Retrieved from

-

PubChem. (2024). Compound Summary: 4-chloro-6-furan-2-ylpyrimidin-2-amine. Retrieved from

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules. Retrieved from

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 33757-48-1 | CAS DataBase [m.chemicalbook.com]

- 3. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine - CAS号 569657-93-8 - 摩熵化学 [molaid.com]

4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Strategic Scaffold for Adenosine Receptor Modulation

The following technical guide details the biological activity, chemical synthesis, and pharmacological potential of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (also referred to as 2-amino-4-chloro-6-(furan-2-yl)pyrimidine ). This compound serves as a critical privileged scaffold in medicinal chemistry, particularly for the development of Adenosine

Technical Guide for Drug Discovery & Development

Executive Summary

4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a versatile heterocyclic intermediate utilized in the synthesis of bioactive small molecules. Its core structure—a pyrimidine ring substituted with an amino group at C2, a reactive chlorine at C4, and a furan ring at C6—mimics the adenine pharmacophore found in adenosine. This structural similarity makes it an ideal precursor for non-xanthine adenosine receptor antagonists , specifically targeting the

In drug discovery, this scaffold is valued for its:

-

Electronic Profile: The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (

) at the C4 position. -

Binding Affinity: The furan moiety often occupies a hydrophobic pocket within the receptor binding site, enhancing potency.

-

Selectivity: Derivatization at the C4 position allows for fine-tuning of selectivity against other adenosine receptor subtypes (

,

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

The biological activity of this scaffold stems from its ability to mimic the endogenous ligand, adenosine, while lacking the ribose moiety required for receptor activation.

-

2-Amino Group: Forms critical hydrogen bonds with residues (e.g., Glu169 or Asn253) in the orthosteric binding pocket of the

receptor. -

6-(2-Furanyl) Ring: Acts as a bioisostere for the phenyl or heteroaryl groups seen in potent antagonists like ZM 241385 or Preladenant . It engages in

stacking or hydrophobic interactions deep within the receptor cleft. -

4-Chloro Substituent: This is the "warhead" for diversification. It is displaced by amines to introduce solubilizing groups or additional binding elements that extend towards the extracellular loops.

Target: Adenosine Receptor

The primary biological application of derivatives synthesized from this scaffold is the antagonism of the Adenosine

-

Physiological Role:

R is a Gs-coupled GPCR.[2] Activation by adenosine leads to the accumulation of cAMP. -

Pathology:

-

CNS (Parkinson's Disease):

R is highly expressed in the striatum. Antagonism reduces the indirect pathway activity, improving motor control. -

Immuno-Oncology: High adenosine levels in the tumor microenvironment suppress T-cell activity via

R. Antagonists restore anti-tumor immunity.

-

Signaling Pathway Diagram (Graphviz)

The following diagram illustrates the

Caption: Mechanism of A2A Receptor Antagonism.[3][4] The scaffold derivative blocks adenosine binding, preventing the Gs-cAMP-PKA signaling cascade.

Experimental Protocols

Synthesis of the Scaffold

The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is typically achieved via a regioselective Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: 2-Amino-4,6-dichloropyrimidine + 2-Furanylboronic acid -> 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Protocol:

-

Reagents:

-

2-Amino-4,6-dichloropyrimidine (1.0 eq)[5]

-

2-Furanylboronic acid (1.1 eq)

-

Pd(PPh

) -

Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

-

-

Procedure:

-

Charge a reaction flask with the pyrimidine, boronic acid, and solvent. Degas with nitrogen for 15 minutes.

-

Add the Pd catalyst under nitrogen flow.

-

Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Note: The 4- and 6-positions are equivalent in the starting material; mono-substitution is favored by controlling stoichiometry.

-

-

Workup:

-

Validation:

-

H NMR (DMSO-d

-

H NMR (DMSO-d

Derivatization (Library Generation)

To generate a bioactive

Protocol:

-

Reagents:

-

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (1.0 eq)

-

Target Amine (e.g., Tyramine, Histamine, or a diamine linker) (1.2 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: n-Butanol or DMF.

-

-

Procedure:

-

Dissolve the scaffold and amine in the solvent. Add DIPEA.

-

Heat to 100–120°C in a sealed tube or microwave reactor for 2–12 hours.

-

Note: The electron-rich furan ring may deactivate the pyrimidine slightly compared to a phenyl ring, requiring higher temperatures.

-

-

Workup:

-

Concentrate solvent.[6]

-

Purify via preparative HPLC or recrystallization from Ethanol.

-

Synthesis Workflow Diagram (Graphviz)

Caption: Synthetic route from commercial starting materials to the bioactive antagonist via the 4-Chloro-6-(2-furanyl)-2-pyrimidinamine intermediate.

Data Summary: Typical Reaction Conditions

The following table summarizes conditions and expected yields for reactions involving this scaffold, based on standard pyrimidine chemistry.

| Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |

| Suzuki Coupling | Pd(PPh | DME/H | 85 | 4–6 | 60–80% | Degassing is critical to prevent homocoupling. |

| DIPEA | n-BuOH | 100 | 2–4 | 75–90% | Excellent conversion with primary amines. | |

| p-TsOH (cat.) | i-PrOH | 80–100 | 12–24 | 40–60% | Acid catalysis often required for less nucleophilic anilines. | |

| Buchwald-Hartwig | Pd | Dioxane | 100 | 12 | 50–70% | Alternative if |

Safety & Handling

-

Aryl Chlorides: Can be skin sensitizers. Handle with gloves and in a fume hood.

-

Palladium Catalysts: Heavy metal waste must be segregated.

-

Furan Moiety: Furan derivatives can be metabolically activated to reactive intermediates (e.g., cis-2-butene-1,4-dial) in vivo, though in the context of stable drug scaffolds like ZM 241385, this risk is managed by the substitution pattern.

References

-

Baraldi, P. G., et al. (2008). "Medicinal Chemistry of A2A Adenosine Receptor Antagonists." Current Topics in Medicinal Chemistry, 8(13), 1103-1129. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link

-

Vohra, R., et al. (2019). "Pyrimidine-Based Scaffolds: A Versatile Pharmacophore in Drug Discovery." Current Medicinal Chemistry, 26. Link

-

Beukers, M. W., et al. (2004). "New, non-adenosine, high-potency agonists for the human adenosine A2B receptor." Journal of Medicinal Chemistry, 47(15), 3707–3709. Link (Describes related pyrimidine-amine synthesis).

-

ChemicalBook. "4-Chloro-2,6-diaminopyrimidine Properties." Link (Reference for starting material reactivity).

Sources

- 1. 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Technical Monograph on Scaffold Utility & Derivatization

[1]

Executive Summary

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8) represents a critical "linchpin" scaffold in modern medicinal chemistry.[1][2] Characterized by a pyrimidine core decorated with a nucleophilic amine, an electrophilic chlorine, and a lipophilic furan moiety, this molecule serves as a versatile intermediate for high-affinity ligands targeting Adenosine A2A receptors (neurology/immuno-oncology) and Protein Kinases (oncology).

This guide provides a rigorous technical analysis of its chemical architecture, synthetic accessibility, and structure-activity relationship (SAR) potential. It is designed for medicinal chemists requiring actionable protocols for library generation and lead optimization.

Part 1: Chemical Architecture & Synthetic Accessibility[1]

Structural Analysis

The molecule functions as a bi-functional electrophile/nucleophile platform.

-

Position 2 (Amino): Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in the ATP-binding pocket of kinases or the orthosteric site of GPCRs.

-

Position 4 (Chloro): A highly reactive "warhead" susceptible to Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling.[1] This is the primary vector for diversity generation. -

Position 6 (2-Furanyl): Provides specific hydrophobic and

-stacking interactions.[1] In A2A antagonists, this furan ring often occupies a distinct hydrophobic sub-pocket, contributing to subtype selectivity.

Synthesis Workflow (Self-Validating Protocol)

The most robust route to 4-Chloro-6-(2-furanyl)-2-pyrimidinamine utilizes a regioselective Suzuki-Miyaura coupling.[1] The starting material, 2-amino-4,6-dichloropyrimidine , possesses two equivalent chlorine atoms; however, statistical monosubstitution can be controlled via stoichiometry and catalyst choice.

Protocol: Regioselective Suzuki Coupling

-

Substrates: 2-Amino-4,6-dichloropyrimidine (1.0 equiv), 2-Furanylboronic acid (1.05 equiv).[1]

-

Catalyst:

(3-5 mol%) or -

Base/Solvent:

(2.0 M aq) / 1,4-Dioxane or DME (3:1 ratio). -

Conditions:

under -

Purification: The product precipitates upon cooling/water addition or requires silica chromatography (Hexane/EtOAc gradient).

Critical Control Point: Monitor reaction progress via LC-MS to prevent bis-coupling (formation of 4,6-difuranyl derivative). If bis-coupling is observed, reduce temperature to

Figure 1: Regioselective synthesis pathway preventing bis-coupling side reactions.

Part 2: Pharmacological Profile & Target Engagement[1][3]

Adenosine A2A Receptor Antagonism

The furan-pyrimidine motif is a bioisostere of the classic xanthine core found in caffeine and theophylline but offers superior tunability.[1]

-

Mechanism: The pyrimidine amine binds to Asn253 and Glu169 (human A2A numbering) via hydrogen bonds. The furan ring extends into the extracellular loop region, providing selectivity over A1 receptors.

-

Therapeutic Relevance: Parkinson’s Disease (enhancing dopamine signaling) and Immuno-oncology (blocking adenosine-mediated T-cell suppression).[1]

Kinase Inhibition (CDK/VEGFR)

Derivatives where the 4-Cl is displaced by bulky anilines function as ATP-competitive inhibitors.[1]

-

Binding Mode: The 2-amino-pyrimidine acts as the "hinge binder" (interacting with the kinase hinge region backbone).[1]

-

Selectivity: Determined by the substituent introduced at the 4-position (the "gatekeeper" interaction).

Part 3: Structure-Activity Relationship (SAR) Deep Dive[1]

This section details how to derivatize the core scaffold to optimize biological activity.

Vector A: The 4-Position (The "Warhead")

The chlorine atom is the primary site for library expansion via

| Reaction Type | Reagent Class | Reaction Conditions | Outcome/Utility |

| Anilines (Ar- | acidic EtOH/n-BuOH, reflux | Kinase Inhibitors: Introduces hydrophobic/H-bonding motifs for the specificity pocket.[1] | |

| Aliphatic Amines | DIEA, DMF/NMP, | Solubility: Introduces solubilizing groups (e.g., piperazine, morpholine). | |

| Suzuki Coupling | Aryl Boronic Acids | Bi-Aryl Systems: Rigidifies the structure for GPCR antagonists. | |

| Alkoxylation | Alkoxides (NaOR) | NaH, THF, Reflux | Ether Linkers: Modulates polarity and metabolic stability. |

Vector B: The 6-Position (The Furan)

While the furan is installed early, it can be modified or replaced in "Next-Gen" scaffold designs (starting from 2-amino-4,6-dichloropyrimidine).[1]

-

Furan vs. Thiophene: Thiophene analogs often show increased metabolic stability (reduced oxidative ring opening) but slightly lower solubility.

-

Furan vs. Phenyl: Phenyl substitution typically reduces potency at A2A receptors due to steric clash unless ortho-substituted.[1]

Vector C: The 2-Amino Group[1]

-

Acylation: Generally reduces activity by removing the H-bond donor capability required for the hinge/receptor binding.[1]

-

Alkylation: Tolerated in some GPCR ligands but often detrimental to kinase binding.

Figure 2: Strategic SAR vectors for lead optimization.

Part 4: Experimental Protocols

General Procedure for Derivatization (Library Scale)

This protocol is optimized for parallel synthesis of 4-amino substituted analogs.[1]

-

Preparation: Dissolve 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (0.2 mmol) in

-Butanol (2.0 mL). -

Addition: Add the requisite amine (0.24 mmol, 1.2 equiv) and

-Toluenesulfonic acid (-

Note: Acid catalysis is often superior to base catalysis for aniline nucleophiles in this scaffold.

-

-

Reaction: Heat to

in a sealed vial for 12 hours. -

Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with

, dry, and concentrate. -

Validation:

NMR should show loss of the pyrimidine C4 proton shift (if applicable) or appearance of amine signals.

Analytical QC Criteria

-

Purity: >95% by HPLC (254 nm).

-

Identity: HRMS

consistent with formula. -

Appearance: Typically off-white to pale yellow solids.[1]

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10433292, 4-chloro-6-(furan-2-yl)pyrimidin-2-amine.[1] Retrieved from [Link]

-

Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.[3] (Contextualizes the furan-pyrimidine scaffold in adenosine research). [Link]

-

Chang, L. C., et al. (2004). Structure-Activity Relationships of 2-Aminopyrimidines as Polynucleotide Kinase Inhibitors. (Demonstrates the utility of the 2-amino-4-Cl scaffold for kinase libraries).

-

Molaid Chemicals. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine Chemical Properties and CAS 569657-93-8.[Link]

The Pyrimidine Paradigm: A Technical Deep Dive into Scaffold Versatility in Modern Drug Discovery

Topic: Literature Review of Pyrimidine-Based Compounds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as justifiably as pyrimidine . Serving as the structural bedrock of DNA and RNA nucleobases (cytosine, thymine, and uracil), this 1,3-diazine ring offers an intrinsic biological compatibility that few synthetic motifs can match.

For the drug discovery professional, the pyrimidine ring is not merely a structural spacer; it is a programmable interface. Its planar geometry, electron-deficient nature, and specific hydrogen-bonding vectors (N1 and N3 as acceptors) make it an ideal template for:

-

Kinase Inhibition: Mimicking the adenine ring of ATP to bind the hinge region.

-

Antimetabolite Activity: Acting as false substrates for nucleotide biosynthesis enzymes (e.g., Thymidylate Synthase).

-

Allosteric Modulation: Exploiting pi-stacking interactions in hydrophobic pockets.

This guide synthesizes recent literature (2020–2025) to analyze the structural, synthetic, and therapeutic evolution of pyrimidine-based NMEs (New Molecular Entities), with a focus on overcoming resistance mechanisms in oncology.

Structural & Electronic Pharmacophore Analysis

The ubiquity of pyrimidine in FDA-approved drugs stems from its tunable electronic landscape.

The "Hinge-Binding" Logic

In kinase inhibitors, the pyrimidine core typically functions as the "hinge binder." The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors, interacting with the backbone amide hydrogens of the kinase hinge region (typically residues like Methionine, Threonine, or Glutamate).

-

C2 Position: Often substituted with an amine (–NH–) to serve as a Hydrogen Bond Donor (HBD), creating a donor-acceptor motif essential for high-affinity binding.

-

C4/C6 Positions: These positions are highly electrophilic, making them ideal for installing hydrophobic groups that occupy the "selectivity pocket" or the "gatekeeper" region.

-

C5 Position: The least electron-deficient carbon, often used to attach solubilizing groups or to fine-tune the dihedral angle of the molecule.

Visualization: The Pyrimidine Interaction Map

The following diagram illustrates the canonical binding interactions of a pyrimidine-based kinase inhibitor within the ATP-binding pocket.

Caption: Canonical interaction map of a pyrimidine inhibitor. N1/N3 act as H-bond acceptors for the kinase hinge, while C4/C6 vectors target hydrophobic pockets.

Synthetic Architectures & Methodologies[1]

The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.

Evolution of Synthetic Strategies

| Era | Methodology | Key Reaction | Limitations |

| Classical | Condensation | Biginelli Reaction , Cyclocondensation of 1,3-dicarbonyls + amidines | Limited substituent diversity; harsh conditions.[1] |

| Modern | Functionalization | SNAr (Nucleophilic Aromatic Substitution) on chloropyrimidines | Regioselectivity issues on 2,4-dichloropyrimidines. |

| Advanced | Cross-Coupling | Suzuki-Miyaura , Buchwald-Hartwig | High tolerance for functional groups; precise regiocontrol. |

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling

A critical workflow in modern discovery is the sequential functionalization of 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than C2, allowing for controlled sequential substitution.

Objective: Synthesis of a 4-aryl-2-chloropyrimidine intermediate (Scaffold for further elaboration).

Reagents & Causality:

-

Substrate: 2,4-Dichloropyrimidine.

-

Boronic Acid: Phenylboronic acid (1.05 eq).

-

Catalyst: Pd(PPh3)4 (5 mol%) – Chosen for robustness in standard couplings.

-

Base: Na2CO3 (2.0 M aq) – Mild base to activate the boronic acid without hydrolyzing the chloropyrimidine.

-

Solvent: DME/Water (3:1) – Ensures solubility of both organic and inorganic components.

Step-by-Step Methodology:

-

Inertion: Flame-dry a 50 mL round-bottom flask and purge with Argon for 10 minutes to remove O2 (prevents homocoupling and catalyst oxidation).

-

Dissolution: Add 2,4-dichloropyrimidine (1.0 mmol) and phenylboronic acid (1.05 mmol) to 10 mL of degassed DME.

-

Activation: Add Pd(PPh3)4 (0.05 mmol) and stir for 5 mins at room temperature.

-

Initiation: Add Na2CO3 solution (2.0 mL) via syringe.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS. Expect preferential coupling at C4 due to lower steric hindrance and higher electrophilicity compared to C2.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The product should show a distinct UV shift compared to the starting material. 1H NMR will confirm the loss of the C4-proton signal (if applicable) or the integration of the phenyl ring.

Therapeutic Dominance: Oncology & Beyond

The pyrimidine scaffold dominates the FDA approvals list in oncology, particularly in the realm of Tyrosine Kinase Inhibitors (TKIs).

Case Study: Repotrectinib (Augtyro™) – Approved Nov 2023

Class: ROS1/TRK Inhibitor Structure: Macrocyclic Pyrazolo[1,5-a]pyrimidine. The Challenge: Acquired resistance in NSCLC, specifically "solvent-front mutations" (e.g., ROS1 G2032R) that sterically hinder the binding of first-generation inhibitors like Crizotinib.[2][3] The Pyrimidine Solution: Repotrectinib utilizes a fused pyrazolo-pyrimidine core incorporated into a compact macrocycle.

-

Mechanism: The macrocycle restricts the rotatable bonds, "pre-organizing" the molecule into its bioactive conformation.

-

Result: It fits into the ATP pocket even when bulky mutations (solvent front) are present, a feat impossible for larger, linear pyrimidine analogues.

Case Study: Fruquintinib (Fruzaqla™) – Approved Nov 2023

Class: VEGFR 1/2/3 Inhibitor Structure: Quinazoline (Benzo[d]pyrimidine) core. The Logic: The quinazoline core provides a larger aromatic surface area for pi-stacking within the hydrophobic pocket of VEGFR, offering superior potency (IC50 = 0.35 nM for VEGFR-2) and selectivity compared to smaller pyrimidine scaffolds.

Quantitative Comparison of Key Pyrimidine Drugs

| Drug | Trade Name | Core Scaffold | Target | Indication | Approval/Status |

| Repotrectinib | Augtyro | Pyrazolo[1,5-a]pyrimidine | ROS1, TRK | NSCLC (ROS1+) | FDA 2023 |

| Fruquintinib | Fruzaqla | Quinazoline | VEGFR 1/2/3 | Colorectal Cancer | FDA 2023 |

| Osimertinib | Tagrisso | Pyrimidine | EGFR (T790M) | NSCLC (EGFR+) | FDA 2015 (Standard of Care) |

| Palbociclib | Ibrance | Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer | FDA 2015 |

| Gemcitabine | Gemzar | Pyrimidine Nucleoside | Ribonucleotide Reductase | Pancreatic Cancer | FDA 1996 |

Mechanistic Visualization: The Resistance Evasion

The following diagram illustrates how modern pyrimidine macrocycles (like Repotrectinib) evade resistance compared to linear analogues.

Caption: Macrocyclization of the pyrimidine scaffold reduces steric bulk, allowing the inhibitor to bypass solvent-front mutations that render linear analogues ineffective.

Future Perspectives: PROTACs and Covalent Inhibition

The versatility of pyrimidines is driving the next wave of modalities:

-

Targeted Protein Degradation (PROTACs): Pyrimidine-based kinase inhibitors (e.g., Lenalidomide analogues or specific kinase binders) are increasingly used as the "Warhead" (Protein of Interest ligand) linked to E3 ligase recruiters.

-

Reversible Covalent Inhibitors: New designs feature pyrimidines with electrophilic "warheads" (e.g., cyanoacrylamides) attached to C4 or C6, targeting non-catalytic cysteines for prolonged residence time without the permanent toxicity of irreversible binders.

References

-

Drilon, A., et al. (2023). "Repotrectinib in ROS1-Fusion-Positive Non-Small-Cell Lung Cancer." New England Journal of Medicine. Link

-

Shirley, M. (2023). "Fruquintinib: First Approval."[4] Drugs. Link

-

Luo, J., et al. (2024). "Recent Advances in Pyrimidine-Based Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link

-

FDA.gov. (2023). "FDA approves repotrectinib for ROS1-positive non-small cell lung cancer."[2][3] Link[2]

-

Maddison, J.E., et al. (2020). "Synthetic Approaches to Pyrimidine-Based Drugs." Chemical Reviews. Link

-

Wu, P., et al. (2015). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today. Link

Sources

- 1. Repotrectinib - Wikipedia [en.wikipedia.org]

- 2. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound: FRUQUINTINIB (CHEMBL4303214) - ChEMBL [ebi.ac.uk]

Computational Profiling of the Pyrimidine-Furan Scaffold: A Technical Guide

Executive Summary

4-Chloro-6-(2-furanyl)-2-pyrimidinamine represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of binding to diverse biological targets. Its structural duality allows it to function as an adenosine receptor antagonist (A2A/A3 subtypes) or a kinase inhibitor (VEGFR-2, EGFR).

This guide provides a rigorous, self-validating workflow for modeling this specific scaffold. Unlike standard high-throughput screening protocols, this guide emphasizes the quantum mechanical handling of the furan-pyrimidine torsion and the specific halogen-bonding potential of the chlorine substituent.

Part 1: Chemical Space & Ligand Preparation

Before docking, the ligand's electronic and conformational landscape must be mapped. The bond between the pyrimidine C6 and the furan C2 is rotatable, creating distinct conformational populations that affect binding affinity.

Quantum Mechanical (QM) Geometry Optimization

Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation barrier between the furan and pyrimidine rings.

Protocol:

-

Tautomer Generation: Generate the 2-amino (dominant) and 2-imino tautomers.

-

Conformational Scan: Perform a relaxed torsional scan of the C(pyrimidine)-C(furan) bond from 0° to 360° in 10° increments.

-

Method: DFT B3LYP/6-31G** using Gaussian or ORCA.

-

Output: Identify the global minimum (usually planar due to conjugation) and local minima. Use the lowest energy conformer for docking.

Charge Calculation

The 4-chloro substituent withdraws electron density, affecting the pKa of the 2-amine.

-

Action: Calculate RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges to accurately model the electron-deficient pyrimidine ring, which is critical for pi-stacking interactions.

Part 2: Target Identification & Homology Modeling

This scaffold is a known "hinge binder" in kinases and an "anchor" in GPCRs. We will model interactions against two distinct validated targets to demonstrate its versatility.

Target A: Adenosine A2A Receptor (GPCR)

-

Relevance: Furan-pyrimidine derivatives are classic A2A antagonists (related to ZM-241385).

-

PDB Template: 3EML (High-resolution crystal structure of A2A with ZM-241385).

-

Binding Pocket: The furan ring typically occupies a hydrophobic pocket near Phe168 , while the exocyclic amine H-bonds with Asn253 .

Target B: VEGFR-2 (Kinase)[1]

-

Relevance: The 2-aminopyrimidine motif mimics the adenine ring of ATP.

-

PDB Template: 4ASE (VEGFR-2 complex).

-

Binding Pocket: The pyrimidine N1 and 2-NH2 form a bidentate H-bond with the hinge region backbone (Cys919 ).

Part 3: Molecular Docking Workflow

This protocol uses a "Consensus Docking" approach to validate pose prediction.

Grid Generation (AutoDock Vina / Glide)

| Parameter | Setting | Rationale |

| Center (A2A) | x:-1.5, y:-7.2, z:12.0 | Centered on Asn253/Phe168 region (orthosteric site). |

| Center (VEGFR2) | x: -22.1, y: 15.4, z: -5.0 | Centered on the ATP-binding hinge region (Cys919). |

| Box Size | 20 x 20 x 20 Å | Sufficient to cover the orthosteric pocket without exploring allosteric sites. |

| Exhaustiveness | 32 (High) | Ensures sampling of the furan ring flip. |

Interaction Constraints

-

Constraint 1 (Kinase): Define a hydrogen bond constraint on the backbone NH of Cys919.

-

Constraint 2 (GPCR): Define a pi-stacking constraint on Phe168 (A2A).

The "Furan Flip" Check

The furan oxygen can act as a weak H-bond acceptor or face the solvent.

-

Validation Step: If the docking score difference between the "O-in" and "O-out" pose is < 1.0 kcal/mol, pass both poses to MD simulation.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 4-chloro group maintains stable hydrophobic contacts or if the furan ring rotates freely.

System Setup (GROMACS Workflow)

-

Topology: Generate ligand topology using acpype (GAFF2 force field).

-

Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 50 ns (sufficient for fragment stability analysis).

Analysis Metrics

-

RMSD: Ligand RMSD < 2.0 Å indicates a stable binding mode.

-

Hydrogen Bond Lifetime: Calculate the % occupancy of the interaction between the 2-NH2 group and the target anchor (Asn253 or Cys919).

-

Halogen Bonding: Measure the angle and distance of the 4-Cl atom to nearby backbone carbonyls (Distance < 3.5 Å, Angle ~160-180°).

Part 5: Visualization of Signaling & Workflow

The following diagrams illustrate the logic flow and the specific molecular interaction map.

In Silico Workflow Logic

Caption: Step-by-step computational pipeline for profiling the pyrimidine-furan scaffold.

Interaction Map (Kinase Hinge Region)

Caption: Schematic of the bidentate "hinge-binding" mode common in kinase targets (e.g., VEGFR-2).

Part 6: ADMET & Lead Optimization

The 4-chloro group is a metabolic liability (susceptible to oxidative dehalogenation or glutathione conjugation).

In Silico ADMET Protocol:

-

Metabolic Stability: Use SmartCyp or Xenosite to predict sites of metabolism (SOM). The furan ring is also electron-rich and prone to CYP450 oxidation (opening to reactive dicarbonyls).

-

Optimization Strategy:

-

To improve stability: Suggest replacing the furan with a thiophene or oxazole.

-

To improve potency: Suggest replacing the 4-Cl with a bulky amine (morpholine) to access the solvent-exposed region.

-

References

-

Adenosine Receptor Antagonists

-

Mantri, M. et al. "Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors." Molecules, 2023.[1]

-

-

Kinase Inhibition (VEGFR-2)

- El-Mekabaty, A. et al. "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity." ACS Omega, 2021.

-

Molecular Dynamics Protocol

- GROMACS Development Team. "GROMACS 2023 Manual & Tutorials."

-

Scaffold Analysis

-

BenchChem.[2] "Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships."

-

(Note: Representative link for scaffold class)

-

Sources

The Pyrimidine Privilege: A Technical Guide to the Discovery and History of Novel Derivatives

Abstract

This technical guide explores the evolution of pyrimidine derivatives from early antimetabolites to third-generation covalent kinase inhibitors. It synthesizes historical milestones with high-fidelity synthetic protocols and structure-activity relationship (SAR) logic. Designed for drug discovery professionals, this document details the mechanistic causality behind the "privileged" status of the pyrimidine scaffold in oncology and virology.

Introduction: The Chemical Logic of a Privileged Scaffold

The pyrimidine ring (1,3-diazine) is ubiquitous in biological systems, forming the backbone of cytosine, thymine, and uracil. In medicinal chemistry, it is classified as a "privileged scaffold" because its planar, electron-deficient nature allows for diverse non-covalent interactions—specifically

Key Chemical Advantages:

-

Bioisosterism: The pyrimidine ring effectively mimics the purine core of ATP, making it the premier scaffold for ATP-competitive kinase inhibitors.

-

Metabolic Stability: Substitution at the C5 position (e.g., with Fluorine) blocks metabolic dehalogenation and methylation, a principle validated by the discovery of 5-Fluorouracil (5-FU).

-

Synthetic Versatility: The ring is highly amenable to nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling, allowing for rapid library generation.

Historical Trajectory: From Antimetabolites to Targeted Therapy

The history of pyrimidine drug discovery is defined by three distinct eras: the Antimetabolite Era (1950s-80s), the Antiviral Era (1980s-90s), and the Targeted Kinase Era (2000s-Present).

Visualization: The Pyrimidine Discovery Timeline

Figure 1: Chronological evolution of pyrimidine therapeutics, highlighting the shift from cytotoxic agents to targeted covalent inhibitors.

The Antimetabolite Standard: 5-FU and Capecitabine[2][3][4]

The Fluorine Substitution Logic

The synthesis of 5-Fluorouracil (5-FU) by Heidelberger was a triumph of rational design. The van der Waals radius of fluorine (1.47 Å) is nearly identical to hydrogen (1.20 Å), allowing the enzyme Thymidylate Synthase (TS) to accept 5-FU as a substrate. However, the C-F bond is significantly stronger than the C-H bond.

Mechanism of Inhibition: Normal thymidine synthesis requires the methylation of dUMP at the C5 position. When 5-FdUMP binds to TS, the enzyme forms a covalent intermediate. The C-F bond cannot be broken to release the enzyme, resulting in "suicide inhibition" (irreversible binding) and the cessation of DNA replication.

Capecitabine: The Prodrug Strategy

To overcome the rapid degradation of 5-FU by Dihydropyrimidine Dehydrogenase (DPD) in the liver, Capecitabine was developed. It utilizes a three-step enzymatic cascade that preferentially activates the drug within tumor tissue, where Thymidine Phosphorylase is often overexpressed.[2][3]

Visualization: Capecitabine Activation Pathway

Figure 2: The enzymatic cascade activating Capecitabine. Note the tumor-selective final step mediated by Thymidine Phosphorylase.[4][5][2]

Modern Era: Pyrimidines as Kinase Inhibitors[1][7][8]

In the 21st century, the pyrimidine scaffold became the backbone for ATP-competitive kinase inhibitors. The N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors to the "hinge region" of the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights:

-

C2 Position: Typically substituted with an amine (anilino group) to form a hydrogen bond donor/acceptor pair with the hinge region residues (e.g., Met790 in EGFR).

-

C4 Position: Bulky hydrophobic groups here occupy the hydrophobic pocket II, ensuring selectivity.

-

Acrylamide Appendage: In 3rd-generation inhibitors like Osimertinib, an acrylamide group is attached to form a covalent bond with a specific cysteine residue (Cys797), overcoming resistance mutations.

Table 1: Key Pyrimidine-Based FDA Approved Drugs

| Drug Name | Target | Indication | Year Approved | Structural Class |

| 5-Fluorouracil | Thymidylate Synthase | Colorectal Cancer | 1957 | Fluoropyrimidine |

| Zidovudine (AZT) | Reverse Transcriptase | HIV/AIDS | 1987 | Nucleoside Analog |

| Capecitabine | Thymidylate Synthase | Breast/Colon Cancer | 1998 | Carbamate Prodrug |

| Imatinib | BCR-ABL Tyrosine Kinase | CML | 2001 | 2-Aminopyrimidine |

| Rosuvastatin | HMG-CoA Reductase | Hyperlipidemia | 2003 | Pyrimidine Sulfonamide |

| Osimertinib | EGFR (T790M mutant) | NSCLC | 2015 | Pyrimidine Acrylamide |

| Fedratinib | JAK2 | Myelofibrosis | 2019 | Aminopyrimidine |

Synthetic Methodologies: From Classic to Modern

The Classic Approach: Biginelli Reaction

The Biginelli reaction is a multicomponent reaction (MCR) that allows for the one-pot synthesis of dihydropyrimidinones (DHPMs).[6] While originally discovered in 1893, it remains relevant for generating libraries of calcium channel blockers and mitotic kinesin inhibitors.

Experimental Protocol: Microwave-Assisted Biginelli Synthesis Objective: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

Urea (15 mmol, 0.90 g)

-

Catalyst:

(5 mol%) or conc. HCl (3 drops) -

Solvent: Ethanol (15 mL)

Step-by-Step Methodology:

-

Mixing: In a 25 mL microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea. Add the catalyst and ethanol.

-

Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 100°C, 150 W max power. Irradiate for 10 minutes. (Conventional heating requires reflux for 3-4 hours).

-

Monitoring: Check reaction progress via TLC (3:7 Ethyl Acetate:Hexane). The product spot should appear at

. -

Work-up: Pour the hot reaction mixture into 100 mL of crushed ice-water. Stir vigorously for 15 minutes.

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and water. Recrystallize from hot ethanol to yield white crystals.

-

Validation: Confirm structure via

-NMR. Look for the characteristic doublet of the C4-H proton around 5.2 ppm.

Modern Functionalization: Pd-Catalyzed Cross-Coupling

Modern drug discovery utilizes the "functionalization of the core" strategy. A 2,4-dichloropyrimidine scaffold is sequentially substituted:

-

C4-Substitution (

): The C4 position is more electrophilic. Reaction with an aniline at 0°C yields the C4-amino product selectively. -

C2-Substitution (Buchwald-Hartwig): The less reactive C2-chloride is displaced using a Palladium catalyst (

, Xantphos) and a second amine at elevated temperatures (100°C).

References

-

Shirasaka, T., & Taguchi, T. (2006). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Gan To Kagaku Ryoho.

-

Abdullahi, S. R., et al. (2024).[7][8][9] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

-

Cohen, P., et al. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery.

-

BenchChem. (2025).[10] A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.

-

Walko, C. M., & Lindley, C. (2005). Capecitabine: a review of its pharmacology and clinical interest. Clinical Therapeutics.

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.

Sources

- 1. ijsat.org [ijsat.org]

- 2. oncodaily.com [oncodaily.com]

- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 5. Oncology Reports [spandidos-publications.com]

- 6. redalyc.org [redalyc.org]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

experimental design for in vivo studies with 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

This application note details the experimental design for the in vivo evaluation of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (henceforth referred to as CFA-Py ).

Based on its structural motif, CFA-Py is a "privileged scaffold" primarily functioning as a precursor or core pharmacophore for Adenosine Receptor Antagonists (specifically A2A/A3 subtypes) and Kinase Inhibitors . While often used as an intermediate to synthesize complex ligands (e.g., by displacing the 4-chloro group with amines), its evaluation as a standalone probe requires rigorous control of its electrophilic reactivity and metabolic stability .

Subject: 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

CAS: [Analogous to 5734-64-5 / 1044766-00-0 series] Molecular Weight: ~195.6 g/mol Primary Target Class: Adenosine Receptor Antagonist (A2A/A3) / Kinase Inhibitor Scaffold

Part 1: Strategic Overview & Mechanism

The Biological Rationale

CFA-Py possesses a furan-pyrimidine-amine core, a structural signature of potent Adenosine A2A receptor antagonists (e.g., precursors to Preladenant or ZM-241385).

-

Mechanism: In the central nervous system (CNS), A2A receptors are colocalized with Dopamine D2 receptors in the striatum. A2A activation reduces D2 signaling. Therefore, A2A antagonism (the predicted activity of CFA-Py) enhances dopaminergic signaling, offering therapeutic potential for Parkinson’s Disease (motor recovery) and Immuno-Oncology (blocking adenosine-mediated T-cell suppression).

-

The "Reactive Probe" Challenge: The C4-position chlorine is an electrophile. In vivo, this allows for potential covalent interactions or rapid hydrolysis. The study design must distinguish between specific receptor binding and non-specific covalent toxicity.

Pathway Visualization (Adenosine A2A Signaling)

The following diagram illustrates the signaling cascade CFA-Py is designed to modulate within the striatal indirect pathway.

Figure 1: Mechanism of Action. CFA-Py antagonizes the A2A receptor, preventing the cAMP/PKA cascade that suppresses dopaminergic signaling.

Part 2: Formulation & Stability (Critical Step)

The 4-chloro substituent makes CFA-Py lipophilic but potentially hydrolytically unstable. You cannot use simple saline.

Vehicle Selection Matrix

Standard Protocol: Perform a visual solubility check at 5 mg/mL.

| Vehicle System | Composition (v/v) | Suitability | Notes |

| System A (Preferred) | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline | IV / IP | Best balance of solubility and tolerability. Add saline last to prevent precipitation. |

| System B (Oral) | 0.5% Methylcellulose + 0.1% Tween 80 | PO | Creates a stable suspension. Suitable for high-dose toxicity studies. |

| System C (Lipid) | 10% DMSO + 90% Corn Oil | IP / SC | Slow release depot. Avoid for IV. |

Stability Validation (Go/No-Go)

Before injecting animals, incubate CFA-Py (10 µM) in mouse plasma at 37°C for 60 minutes.

-

Analysis: LC-MS/MS.

-

Target: >50% parent compound remaining.

-

Risk: If <10% remains, the Cl-group is hydrolyzing too fast. Modification: You must switch to an encapsulated formulation (liposomes) or use the compound only for acute (0-30 min) readouts.

Part 3: Experimental Protocols

Phase 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Objective: Determine the safe dose and half-life (

Animals: CD-1 Mice (Male, n=3 per group). Routes: IV (Tail Vein) and PO (Oral Gavage).

-

Dose Escalation:

-

Start: 5 mg/kg (IV) / 10 mg/kg (PO).

-

Escalate: 20, 50, 100 mg/kg (PO only) if no adverse events (seizures, lethargy) occur within 24h.

-

-

PK Sampling:

-

Timepoints: 5, 15, 30, 60, 120, 240 min post-dose.

-

Collection: 20 µL tail snip blood into K2EDTA tubes.

-

Processing: Crash with Acetonitrile (1:4 ratio) containing Internal Standard (e.g., Tolbutamide).

-

-

Bioanalysis:

-

Monitor for Parent (CFA-Py) and Metabolite (4-Hydroxy-6-(2-furanyl)-2-pyrimidinamine).

-

Note: A high Hydroxy/Parent ratio indicates rapid hydrolytic loss of the chloride.

-

Phase 2: Efficacy Model (Haloperidol-Induced Catalepsy)

Rationale: This is the gold-standard rapid in vivo assay for A2A antagonists. Haloperidol (D2 blocker) induces rigidity (catalepsy). A2A antagonists reverse this by modulating the indirect pathway.

Experimental Design:

-

Groups (n=8/group):

-

Vehicle Control

-

Haloperidol (1 mg/kg IP) + Vehicle

-

Haloperidol + CFA-Py (Low Dose - e.g., 10 mg/kg)

-

Haloperidol + CFA-Py (High Dose - e.g., 30 mg/kg)

-

Positive Control (Caffeine 10 mg/kg or SCH-58261 3 mg/kg)

-

Protocol Steps:

-

Acclimatization: Handle mice for 2 days prior to testing.

-

Pre-treatment: Administer CFA-Py (IP or PO) 30 minutes before Haloperidol.

-

Why? To ensure peak plasma levels (

) coincide with Haloperidol onset.

-

-

Induction: Administer Haloperidol (1.0 mg/kg, IP).

-

Testing (The Bar Test):

-

At 60, 120, and 180 minutes post-Haloperidol.

-

Place the mouse's forepaws on a horizontal bar (4 cm high).

-

Measure: Latency to remove paws (Time in seconds).

-

Cutoff: 180 seconds.

-

-

Data Analysis:

-

Compare Latency (s) using Two-Way ANOVA followed by Dunnett’s post-hoc test.

-

Success Criteria: Significant reduction in latency compared to Haloperidol+Vehicle group.

-

Phase 3: Workflow Visualization

Figure 2: Experimental Workflow. A sequential approach ensuring compound stability before efficacy testing.

Part 4: Expected Data & Interpretation

Pharmacokinetic Parameters (Template)

| Parameter | Unit | Definition | Target for CFA-Py |

| ng/mL | Peak concentration | > 500 ng/mL (for brain penetration) | |

| h | Time to peak | 0.25 - 0.5 h (Rapid absorption expected) | |

| h | Half-life | > 1.0 h (Short due to Cl-hydrolysis) | |

| h*ng/mL | Total exposure | Dose-proportional | |

| mL/min/kg | Clearance | Moderate (Hepatic + Chemical hydrolysis) |

Troubleshooting

-

Issue: High mortality at low doses.

-

Cause: Off-target alkylation due to the reactive 4-Chloro group.

-

Solution: This scaffold may be too reactive for systemic use. Synthesize the 4-amino derivative (replace Cl with

or piperazine) to reduce toxicity while maintaining the core structure.

-

-

Issue: No efficacy in Catalepsy model.

-

Cause: Poor Blood-Brain Barrier (BBB) penetration.

-

Solution: Check brain homogenate levels in the PK arm. If Brain/Plasma ratio < 0.1, the compound is not entering the CNS.

-

References

-

Baraldi, P. G., et al. (2008). "Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity." Journal of Medicinal Chemistry.

-

Moro, S., et al. (2013). "Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships." Medicinal Research Reviews.

-

Bukhari, M. H., et al. (2008). "4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine."[1] Acta Crystallographica Section E. (Structural analog reference).

-

Robinson, R. P., et al. (1996). "Discovery of the Hemifumarate Salt of (4-(2-(7-Amino-2-(2-furyl)(1,2,4)triazolo(2,3-a)(1,3,5)triazin-5-ylamino)ethyl)phenol) (ZM 241385), a Potent and Selective A2A Adenosine Receptor Antagonist." Journal of Medicinal Chemistry.

-

MDPI Pharmaceuticals. (2022). "A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity." Pharmaceuticals.[2][3][4][5]

Sources

- 1. 4-(4-Fluoro-phen-yl)-6-(2-fur-yl)pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rrpharmacology.ru [rrpharmacology.ru]

Technical Guide: Handling, Storage, and Protocol Integration for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

CAS Number: 569657-93-8 Synonyms: 2-Amino-4-chloro-6-(2-furyl)pyrimidine; 4-Chloro-6-(furan-2-yl)pyrimidin-2-amine Primary Application: Critical intermediate for Adenosine A2A receptor antagonists (e.g., Preladenant, SCH 58261).[1]

Part 1: Executive Summary & Physicochemical Profile

4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a specialized heterocyclic building block characterized by a reactive chloropyrimidine core fused with a furan moiety.[1] Its structural duality—an electrophilic chlorine site and an oxidation-sensitive furan ring—demands a rigorous handling protocol.[1] This compound is not merely a reagent; it is a pharmacophore scaffold used in the synthesis of high-affinity A2A receptor antagonists.[1] Improper storage leads to two primary failure modes: hydrolytic dechlorination and furan ring opening (oxidative degradation), both of which render the compound useless for precise structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₈H₆ClN₃O | |

| Molecular Weight | 195.61 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/decomposition.[1] |

| Melting Point | ~188 °C | Sharp melting point indicates high purity.[1] |

| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water; sparingly soluble in Ethanol.[1] |

| pKa (Predicted) | ~2.6 (Weak Base) | Protonation occurs at the pyrimidine nitrogen.[1] |

| Reactivity | Electrophilic (C-4 position) | Susceptible to Nucleophilic Aromatic Substitution ( |

Part 2: Safety Assessment & Hazard Identification

Risk Level: High (Chemical Reactivity & Bioactivity)

While specific toxicological data for this intermediate is often extrapolated, its structural class (halo-pyrimidines) dictates the following safety profile:

-

Skin/Eye Corrosion: The C-Cl bond is reactive.[1] Upon contact with moisture in mucous membranes, it can hydrolyze, releasing HCl and causing severe irritation or burns.[1]

-

Sensitization Potential: As an electrophile, it can alkylate proteins, leading to potential skin sensitization (allergic contact dermatitis).[1]

-

Furan Toxicity: Furan derivatives can be metabolically activated to reactive enals.[1] Treat as a potential mutagen.[1]

Mandatory PPE:

-

Respiratory: N95 or P100 respirator if handling powder outside a fume hood (not recommended).[1]

-

Dermal: Nitrile gloves (double-gloving recommended for solution handling).[1]

-

Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.

Part 3: Storage & Stability Protocols

The "Furan Factor" is the critical determinant for storage.[1] The electron-rich furan ring is susceptible to photo-oxidation and acid-catalyzed polymerization.[1]

Long-Term Storage (Powder)

-

Temperature: -20°C (Standard). -80°C is preferred for storage >12 months.[1]

-

Atmosphere: CRITICAL. Store under an inert atmosphere (Argon or Nitrogen).[1] Oxygen exposure accelerates furan degradation.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.[1]

-

Desiccation: Hygroscopic.[1] Store with active desiccant packets.

Solution Storage (Stock)

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

-

Stability:

-

Avoid: Protic solvents (Methanol, Ethanol) for long-term storage, as slow solvolysis of the chloride can occur.[1]

Part 4: Handling & Solubilization Protocol

This protocol ensures the preparation of a self-validating stock solution for biological assays or synthesis.[1]

Reagents Required[1][2][3][4][5][6]

-

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (Solid)

-

DMSO (Anhydrous, ≥99.9%, Mass Spec Grade)

-

Vortex Mixer

-

Sonicator (Bath type)[1]

Step-by-Step Methodology

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (~30 mins) inside a desiccator before opening.

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.[1]

-

-

Weighing: Weigh the required amount (e.g., 5 mg) into a sterile, amber microcentrifuge tube or glass vial.

-

Solvent Addition: Calculate the volume of DMSO required for a 10 mM or 50 mM stock concentration.

-

Formula:

[1]

-

-

Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.[1]

-

QC Check: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.[1] Any precipitate indicates saturation or impurities.[1]

-

Aliquot & Freeze: Do not refreeze the bulk stock more than 3 times. Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.

Part 5: Experimental Application Note (Synthesis Context)

Context: This compound is the "electrophilic partner" in the synthesis of tricyclic adenosine receptor antagonists.[1]

Key Reaction: Nucleophilic Aromatic Substitution (

Optimization Tip: Because the furan ring is electron-rich, it donates electron density into the pyrimidine ring, slightly deactivating the C-Cl bond compared to a simple chloropyrimidine.[1]

-

Implication: You may need higher temperatures (80-100°C) or a catalyst (mild acid) to drive the substitution.[1] However, monitor the furan ring stability closely at these temperatures.[1]

-

Self-Validating Step: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H = 196/198, Cl isotope pattern) and appearance of the product mass confirms the substitution.[1]

Part 6: Lifecycle Visualization (DOT Diagram)

The following diagram outlines the logical workflow for handling this compound, emphasizing Critical Control Points (CCPs) where degradation risks are highest.

Figure 1: Critical workflow for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, highlighting the equilibration step to prevent moisture ingress and the strict storage requirements.

Part 7: References

-

Neustadt, B. R., et al. (2007).[1] "Discovery of SCH 420814 (Preladenant): A Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380.[1]

-

Zhou, X., et al. (2014).[1][2] "Synthesis and Preclinical Evaluation of [11C]Preladenant as a PET Tracer for the Imaging of Cerebral Adenosine A2A Receptors." Journal of Medicinal Chemistry, 57(21), 9204–9210.[1][2]

-

ChemicalBook. "2-Amino-4-chloro-6-(2-furyl)pyrimidine (CAS 569657-93-8) Physicochemical Properties."

-

World Intellectual Property Organization (WIPO). "Process and Intermediates for the Preparation of Preladenant."[1] Patent WO2012127472A1.[1]

Sources

- 1. SCH-58261 [drugs.ncats.io]

- 2. Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

developing assays to screen for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine activity

Application Note: Pharmacological Profiling & Assay Development for the 4-Chloro-6-(2-furanyl)-2-pyrimidinamine Scaffold

Executive Summary

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (hereafter referred to as C-F-P ) is a "privileged scaffold" in medicinal chemistry. Its structural motif—a pyrimidine core substituted with an amine, a halogen, and a hydrophobic furan ring—serves as the foundational pharmacophore for two major classes of therapeutics: Adenosine A2A Receptor Antagonists (e.g., Preladenant analogs) and Type I Kinase Inhibitors (targeting the ATP hinge region).

This Application Note details the protocol for screening C-F-P and its derivatives. Unlike fully optimized drugs, this scaffold often acts as a fragment or reactive intermediate . Therefore, screening must differentiate between specific target engagement (binding to A2A/Kinase pockets) and non-specific covalent reactivity (due to the electrophilic 4-chloro group).

Strategic Screening Architecture

To validate the biological activity of C-F-P, a tri-modal screening approach is required. This ensures that observed activity is driven by specific molecular recognition rather than promiscuous reactivity.

The "Tri-Pillar" Screening Workflow:

-

Target Engagement (GPCR): Radioligand binding assays for Adenosine A2A receptors (primary target).

-

Target Engagement (Kinase): TR-FRET assays to profile ATP-competitive binding potential.

-

Liability Profiling: Glutathione (GSH) reactivity assays to assess covalent binding risks (PAINS/false positives).

Figure 1: The strategic workflow for profiling the C-F-P scaffold. Parallel streams separate specific binding from chemical reactivity.

Protocol A: Adenosine A2A Receptor Binding Assay

The furan-pyrimidine-amine motif is highly homologous to the core of potent A2A antagonists like ZM-241385 and Preladenant . This assay determines if the C-F-P fragment can occupy the orthosteric binding site.

Mechanism of Action

C-F-P mimics the adenine core of the endogenous ligand (adenosine). The 2-amino group forms hydrogen bonds with Glu169 or Asn253 in the receptor pocket, while the furan ring extends into the hydrophobic cleft.

Materials

-

Membranes: Human A2A Receptor membrane preparations (HEK293 or CHO expressed).

-

Radioligand: [³H]-ZM-241385 (Antagonist radioligand, Kd ~ 1.0 nM).

-

Non-specific Control: 10 µM NECA or CGS-21680.

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Step-by-Step Protocol

-

Preparation: Dilute C-F-P in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (100 µM to 1 nM) in Assay Buffer (Final DMSO < 1%).

-

Incubation: In a 96-well plate, combine:

-

25 µL Assay Buffer (or Non-specific control).

-

25 µL C-F-P dilution.

-

25 µL [³H]-ZM-241385 (Final concentration ~ 1-2 nM).

-

25 µL Membrane suspension (5-10 µg protein/well).

-

-

Equilibrium: Incubate for 90 minutes at 25°C . (Note: A2A kinetics are relatively slow; equilibrium is critical).

-

Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the IC50 using a non-linear regression (4-parameter logistic fit). Convert IC50 to Ki using the Cheng-Prusoff equation:

-

Success Criteria: A Ki < 10 µM indicates C-F-P is a valid fragment hit for A2A drug design.

Protocol B: Kinase Hinge-Binding Screen (TR-FRET)

The 2-aminopyrimidine moiety is a classic "hinge binder" in kinase inhibitors (e.g., Aurora Kinase, JAK2). The 4-chloro position is often derivatized to access the solvent-exposed region, but the core itself must demonstrate affinity.

Assay Platform: LanthaScreen™ Eu Kinase Binding

This assay measures the displacement of a labeled tracer from the kinase active site by C-F-P.

Materials

-

Kinase: JAK2, Aurora A, or CDK2 (recombinant, GST-tagged).

-

Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

-

Antibody: Eu-anti-GST Antibody.

-

Reader: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Step-by-Step Protocol

-

Master Mix: Prepare kinase (5 nM) + Eu-Antibody (2 nM) in Kinase Buffer A.

-

Compound Addition: Add 5 µL of C-F-P serial dilutions to a 384-well low-volume white plate.

-

Tracer Addition: Add 5 µL of Kinase Tracer 236 (at Kd concentration determined for the specific kinase).

-

Kinase Addition: Add 10 µL of Kinase/Antibody Master Mix.

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Read: Excite at 340 nm; Measure Emission at 615 nm (Eu donor) and 665 nm (Tracer acceptor). Calculate TR-FRET Ratio (665/615).

Interpretation

-

High Ratio: Tracer is bound (Compound is inactive).

-

Low Ratio: Tracer is displaced (Compound binds to ATP pocket).

-

Note: If C-F-P shows activity across all kinases tested, suspect promiscuous aggregation or covalent reaction (see Protocol C).

Protocol C: Covalent Reactivity & Stability (GSH Trapping)

Critical Step: The C-Cl bond at position 4 of the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological assay, this could lead to false positives by reacting with cysteine residues on proteins.

Objective

Quantify the intrinsic reactivity of C-F-P toward biological nucleophiles.

Methodology: LC-MS/MS

-

Reaction Mix: Incubate 10 µM C-F-P with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.

-

Time Points: Sample at T=0, 1h, 4h, and 24h.

-

Quenching: Stop reaction with 1% Formic Acid / Acetonitrile.

-

Analysis: Inject onto Reverse Phase LC-MS.

-

Monitoring: Look for the parent mass [M+H]+ and the GSH-adduct mass [M-Cl+GSH+H]+.

Risk Assessment Table

| % Parent Remaining (24h) | Classification | Action |

| > 95% | Stable | Proceed to cell-based assays. |

| 50 - 95% | Moderate Reactivity | Use fresh stocks; minimize assay incubation time. |

| < 50% | High Reactivity | STOP. Compound is a covalent alkylator. Results in binding assays are likely artifacts. |

Biological Pathway Visualization

Understanding the downstream effects of A2A antagonism (the primary predicted target) is essential for cellular assay design.

Figure 2: The Adenosine A2A signaling cascade. C-F-P is screened for its ability to block the Adenosine -> cAMP signal transduction.

References

-

Adenosine Receptor Ligands: Spinaci, A. et al. "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol...".[1] European Journal of Pharmaceutical Sciences, 2025.[2] Link

-

Kinase Scaffold Chemistry: Loke, S. et al. "Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors." Bioorganic & Medicinal Chemistry, 2017.[3] Link